1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one
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Overview
Description
1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H26O. It is known for its unique structure, which includes a cyclohexene ring substituted with a methylpent-3-en-1-yl group and an ethanone group. This compound is used in various applications, including perfumery and fragrance industries, due to its distinctive scent profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can be synthesized through a Diels-Alder reaction involving myrcene and methacrolein . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Diels-Alder reactions, often conducted in continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to olfactory receptors, leading to the perception of its distinctive scent. Additionally, its potential biological activities may involve interactions with cellular enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
m-Camphorene: Similar structure with a cyclohexene ring and methylpent-3-en-1-yl group.
p-Camphorene: Another isomer with a similar structure but different substitution pattern.
Precyclemone B: A related compound used in perfumery with a similar scent profile.
Uniqueness
1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of an ethanone group, which imparts distinct chemical and olfactory properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
CAS No. |
59742-19-7 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C14H22O/c1-11(2)6-4-7-13-8-5-9-14(10-13)12(3)15/h6,8,14H,4-5,7,9-10H2,1-3H3 |
InChI Key |
YCZNIPUOYAACPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCCC(C1)C(=O)C)C |
Origin of Product |
United States |
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